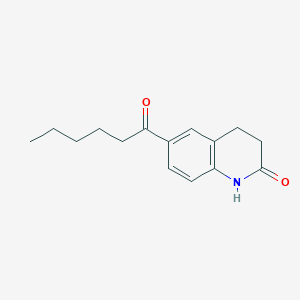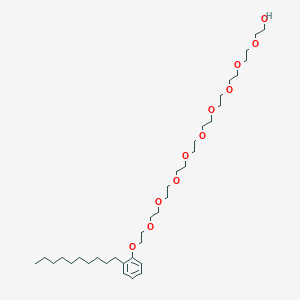
(2-Phenylbut-1-en-1-yl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylbut-1-en-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl-substituted butenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbut-1-en-1-yl)phosphonic dichloride typically involves the reaction of a phenyl-substituted butenyl precursor with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
C6H5CH2CH=CH2+PCl3→C6H5CH2CH=CHPCl2
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compound.
化学反応の分析
Types of Reactions
(2-Phenylbut-1-en-1-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride group to other functional groups.
Substitution: The dichloride groups can be substituted with nucleophiles to form phosphonate esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Phosphonate esters and related compounds.
科学的研究の応用
(2-Phenylbut-1-en-1-yl)phosphonic dichloride has diverse applications in scientific research:
Medicine: Investigated for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of (2-Phenylbut-1-en-1-yl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or other derivatives. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or polymer modification in industrial processes.
類似化合物との比較
Similar Compounds
Phenylphosphonic dichloride: Lacks the butenyl chain, making it less versatile in certain synthetic applications.
Butylphosphonic dichloride: Lacks the phenyl group, affecting its reactivity and applications.
Vinylphosphonic dichloride: Contains a vinyl group instead of a phenyl-substituted butenyl chain, leading to different reactivity patterns.
Uniqueness
(2-Phenylbut-1-en-1-yl)phosphonic dichloride is unique due to the combination of the phenyl and butenyl groups, which confer specific reactivity and versatility in various chemical transformations and applications.
特性
CAS番号 |
64199-17-3 |
|---|---|
分子式 |
C10H11Cl2OP |
分子量 |
249.07 g/mol |
IUPAC名 |
1-dichlorophosphorylbut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl2OP/c1-2-9(8-14(11,12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
InChIキー |
NFYPTHRTVSSNOQ-UHFFFAOYSA-N |
正規SMILES |
CCC(=CP(=O)(Cl)Cl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


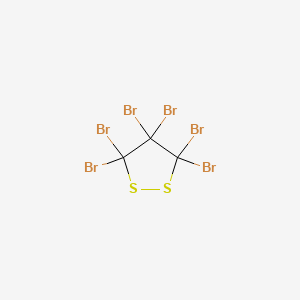
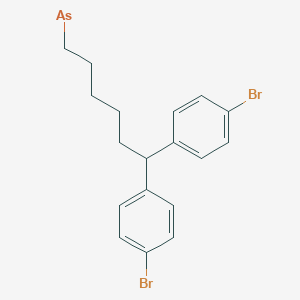

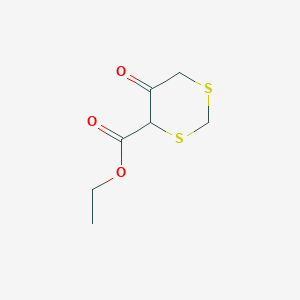

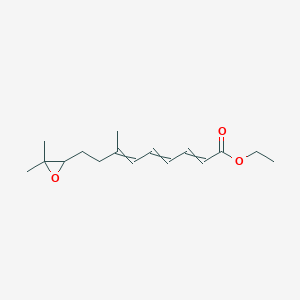
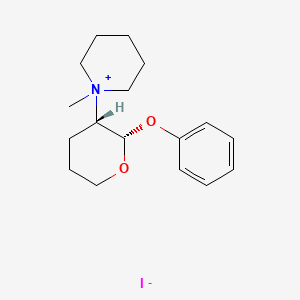
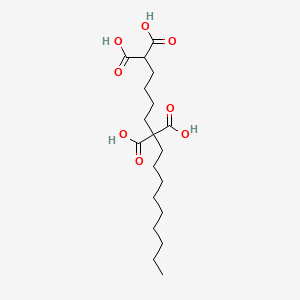
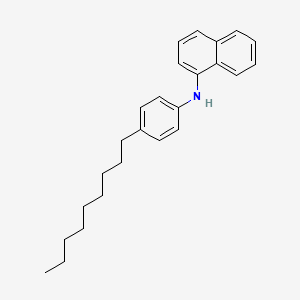
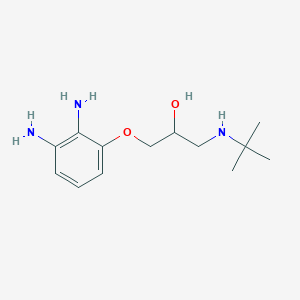
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
